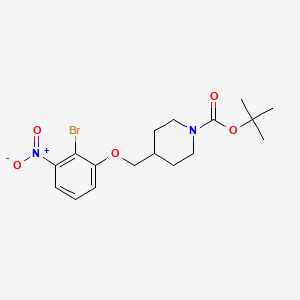
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate typically involves the reaction of 4-phenoxyphenyl isothiocyanate with methylamine in the presence of a suitable solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production . The product is then purified using standard industrial purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as proteins or enzymes . The compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction can modulate various biochemical pathways, resulting in the observed effects .
相似化合物的比较
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate can be compared with other similar compounds, such as:
Methyl (4-phenoxyphenyl) isothiocyanate: Similar in structure but with an isothiocyanate group instead of a cyanocarbonimidodithioate group.
Methyl (4-phenoxyphenyl) thiocyanate: Contains a thiocyanate group, leading to different reactivity and applications.
Methyl (4-phenoxyphenyl) carbamate: Features a carbamate group, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
属性
分子式 |
C15H12N2OS2 |
|---|---|
分子量 |
300.4 g/mol |
IUPAC 名称 |
[methylsulfanyl-(4-phenoxyphenyl)sulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C15H12N2OS2/c1-19-15(17-11-16)20-14-9-7-13(8-10-14)18-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
MQMZGNLVTKAAOD-UHFFFAOYSA-N |
规范 SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


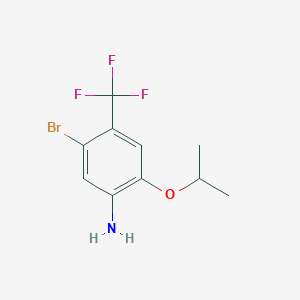
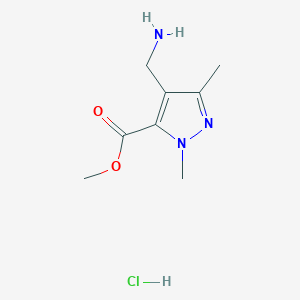
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
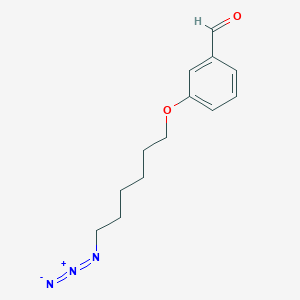
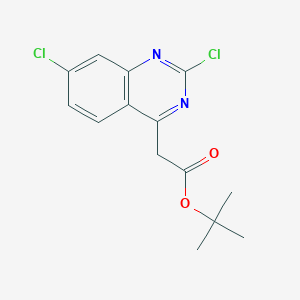
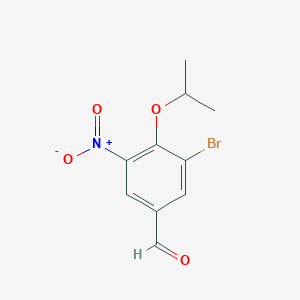
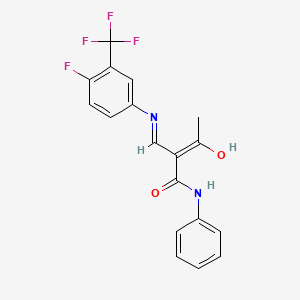
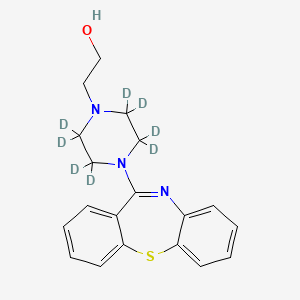
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
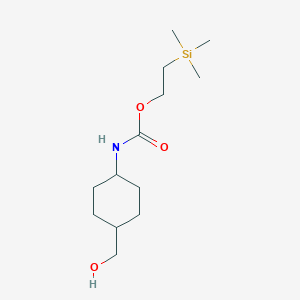
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)
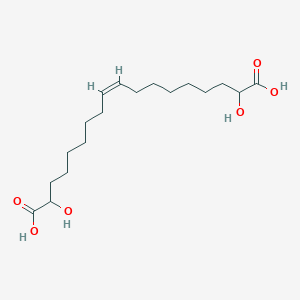
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)
